molecular formula C18H25N3O6 B037131 Z-Gly-Leu-Gly-OH CAS No. 16295-38-8

Z-Gly-Leu-Gly-OH

Cat. No.: B037131
CAS No.: 16295-38-8
M. Wt: 379.4 g/mol
InChI Key: CBLYMECSQPXYHQ-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (leucine and glycine) are sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Z protecting group is introduced at the N-terminus to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection, washing, and coupling required for peptide assembly. The use of green chemistry principles, such as replacing traditional solvents with environmentally friendly alternatives, is becoming increasingly common in industrial peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Leu-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Gly-Leu-Gly-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Gly-Leu-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved depend on the specific context in which the peptide is used, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-Leu-Gly-OH is unique due to its specific sequence of amino acids and the presence of the Z protecting group. This combination allows for selective reactions and functionalization, making it a valuable tool in peptide synthesis and research. Its structure also provides distinct biological activities compared to other similar peptides .

Properties

IUPAC Name

2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-12(2)8-14(17(25)19-10-16(23)24)21-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLYMECSQPXYHQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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